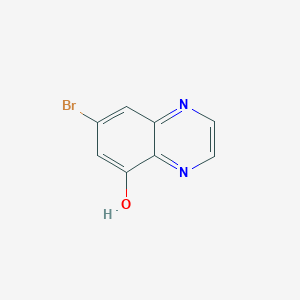
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine
Descripción general
Descripción
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .
Synthesis Analysis
Pyrazoles can be synthesized through a variety of methods. One common method involves the condensation of acetylacetone and hydrazine . Another method involves the reaction of 1,3-diols with arylhydrazines .Molecular Structure Analysis
The pyrazole ring is a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . In the case of 3,5-dimethylpyrazole, an isomeric derivative of pyrazole that contains two methyl substituents, the compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3+2] cycloaddition reactions . They can also undergo oxidation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a pyrazole derivative can vary depending on its structure. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Aplicaciones Científicas De Investigación
Photoinduced Tautomerization
2-Bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine has been studied for its unique photochemical properties. One such study focused on a class of compounds including derivatives like 2-(1H-pyrazol-5-yl)pyridine, which exhibit photoreactions such as excited-state intramolecular proton transfer (ESIPT), excited-state intermolecular double-proton transfer (ESDPT), and solvent-assisted double-proton transfer. These processes are significant due to their dual luminescence and kinetic coupling characteristics (Vetokhina et al., 2012).
Synthesis and Characterization in Chemical Analysis
The compound has been synthesized and characterized in various forms for its potential use in chemical analysis. For instance, the synthesis and characterization of a related compound, 4-Bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was explored to understand its structural properties through methods like IR, 1HNMR, and GC-MS. Such analyses are crucial for developing new chemical reagents and understanding their reaction mechanisms (Pang Li-hua, 2009).
Crystal Structure and Computational Studies
Computational and crystal structure studies have been conducted on similar compounds, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester. These studies provide insights into the molecular structure and thermodynamic properties, aiding in the development of new chemical entities with specific characteristics (Li-qun Shen et al., 2012).
Development of New Polyheterocyclic Ring Systems
The compound has been used as a precursor for the development of new polyheterocyclic ring systems. Such research is significant in the field of organic chemistry, where the creation of new ring systems can lead to the discovery of novel compounds with various applications (E. Abdel‐Latif et al., 2019).
Formation of Mononuclear Complexes
Research has been conducted on the formation of mononuclear complexes using derivatives of 2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine. These complexes have potential applications in the field of coordination chemistry and may lead to the development of new materials or catalysts (Guang-zhou Zhu et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-bromo-5-(5-methylpyrazolidin-3-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3/c1-6-4-8(13-12-6)7-2-3-9(10)11-5-7/h2-3,5-6,8,12-13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBRIOJUKPKROJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NN1)C2=CN=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-5-(5-methyl-1H-pyrazol-3-yl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



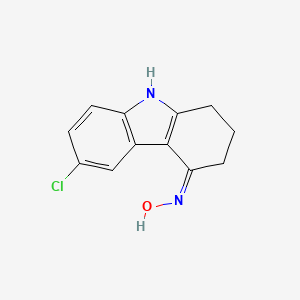
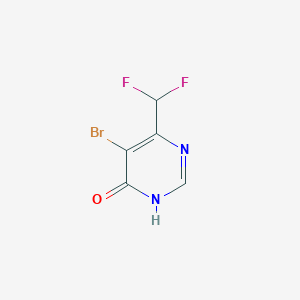
![5-[5-Amino-1-(4-chlorophenyl)-1h-pyrazol-4-yl]-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1384599.png)
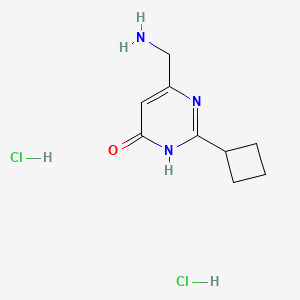
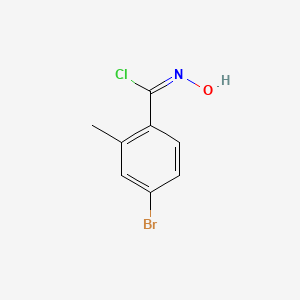
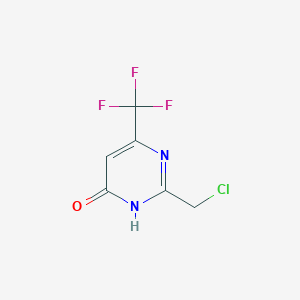
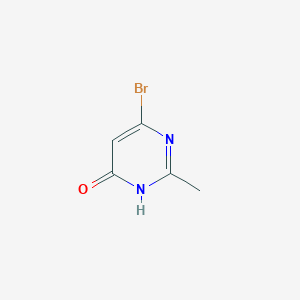
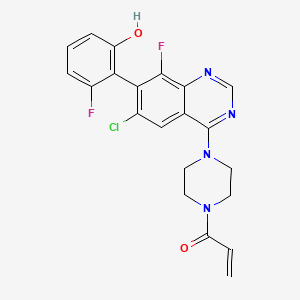

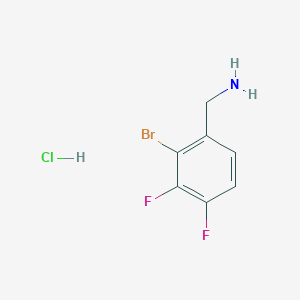
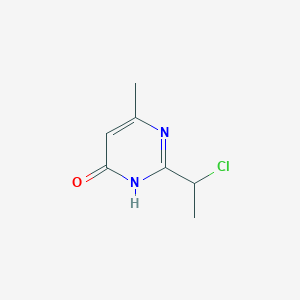
![8-Bromo-2'-deoxy-N-[(dimethylamino)methylidene]guanosine](/img/structure/B1384612.png)
